molecular formula C₁₉H₃₁NO₃ B1145386 Dihydro Homocapsaicin II CAS No. 71239-21-9

Dihydro Homocapsaicin II

Cat. No. B1145386
CAS RN: 71239-21-9
M. Wt: 321.45
InChI Key:
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Description

Dihydro Homocapsaicin II is a chemical compound with the CAS number 71239-21-9 . It is an intermediate compound and is not considered hazardous . It is related to capsaicin, a unique alkaloid found primarily in the fruit of the Capsicum genus .


Molecular Structure Analysis

The molecular structure of Dihydro Homocapsaicin II is similar to that of capsaicin . Capsaicin displays cis/trans isomerism because the double bond prevents internal rotation .


Physical And Chemical Properties Analysis

Dihydro Homocapsaicin II is a powder with a molecular weight of 321.45 . It is similar to capsaicin, which is a crystalline, lipophilic, colorless, and odorless alkaloid . Capsaicin is fat-, alcohol-, and oil-soluble .

Scientific Research Applications

Mechanism of Action

Target of Action

Dihydro Homocapsaicin II, like other capsaicinoids, primarily targets the vanilloid receptor, TRPV1 . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It plays a crucial role in the sensation of pain and heat in the body .

Mode of Action

The compound interacts with its target, the TRPV1 receptor, by binding to it . This binding triggers a conformational change in the receptor, leading to the opening of the ion channel. As a result, there is an influx of cations, such as calcium and sodium, into the cell. This influx depolarizes the neuron and generates an action potential, leading to the sensation of pain and heat .

Biochemical Pathways

The activation of the TRPV1 receptor by Dihydro Homocapsaicin II can affect various biochemical pathways. For instance, it can influence the inflammatory response by promoting the release of substance P and other neuropeptides. These substances can then act on immune cells and blood vessels, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells to the site of inflammation .

Pharmacokinetics

Like other capsaicinoids, it is likely to be lipophilic, allowing it to readily cross biological membranes . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The activation of the TRPV1 receptor by Dihydro Homocapsaicin II leads to a sensation of heat and pain. This can have various effects at the molecular and cellular level, including the activation of nociceptive neurons, the release of inflammatory mediators, and changes in gene expression . These effects can contribute to the compound’s analgesic and anti-inflammatory properties .

Action Environment

The action of Dihydro Homocapsaicin II can be influenced by various environmental factors. For instance, the presence of other bioactive compounds can modulate its activity. Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Dihydro Homocapsaicin II involves a series of chemical reactions that convert a starting material into the final product. The pathway is designed to be efficient, cost-effective, and environmentally friendly.", "Starting Materials": [ "Vanillin", "2-methyl-1,3-butadiene", "Boron trifluoride diethyl etherate", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of Vanillin and 2-methyl-1,3-butadiene in the presence of Boron trifluoride diethyl etherate to form 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde.", "Step 2: Reduction of 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde with Sodium borohydride in Methanol to form 2,6-dihydroxy-4-methoxy-3-methylbenzyl alcohol.", "Step 3: Oxidation of 2,6-dihydroxy-4-methoxy-3-methylbenzyl alcohol with Acetic acid and Hydrochloric acid to form 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde.", "Step 4: Reduction of 2,6-dihydroxy-4-methoxy-3-methylbenzaldehyde with Sodium borohydride in Methanol to form 2,6-dihydroxy-3-methyl-4-methoxybenzyl alcohol.", "Step 5: Dehydration of 2,6-dihydroxy-3-methyl-4-methoxybenzyl alcohol with Sodium hydroxide in Diethyl ether to form Dihydro Homocapsaicin II.", "Step 6: Purification of Dihydro Homocapsaicin II with Petroleum ether." ] }

CAS RN

71239-21-9

Product Name

Dihydro Homocapsaicin II

Molecular Formula

C₁₉H₃₁NO₃

Molecular Weight

321.45

synonyms

N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide;  Homodihydrocapsaicin II;  N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide

Origin of Product

United States

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